molecular formula C11H20N4OSi2 B102029 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- CAS No. 17962-89-9

9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-

Cat. No.: B102029
CAS No.: 17962-89-9
M. Wt: 280.47 g/mol
InChI Key: GQQMYRBRLIEVPC-UHFFFAOYSA-N
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Description

9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- (CAS RN: 17962-89-9) is a bis(trimethylsilyl) (TMS) derivative of hypoxanthine (6-hydroxypurine). Its molecular formula is C₁₁H₂₀N₄OSi₂, with a molecular weight of 280.47 g/mol . The compound features TMS groups at the N9 position and the O6 oxygen, rendering it highly lipophilic and volatile, properties advantageous for gas chromatography-mass spectrometry (GC-MS) analysis. This derivative is primarily used in analytical chemistry to enhance the detectability of purine analogs .

Properties

IUPAC Name

trimethyl-(6-trimethylsilyloxypurin-9-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20N4OSi2/c1-17(2,3)15-8-14-9-10(15)12-7-13-11(9)16-18(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQMYRBRLIEVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=NC2=C1N=CN=C2O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066285
Record name 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-
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Molecular Weight

280.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17962-89-9
Record name 9-(Trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purine
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Record name 9H-Purine, 9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-
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Record name 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-
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Record name 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-
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Record name 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purine
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Preparation Methods

Regioselective Silylation at N9 and O6 Positions

The dual silylation of the purine scaffold is typically performed in a stepwise manner. Initial silylation at N9 is achieved by reacting 9H-purine with TMSCl in the presence of a non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA). For example, in a protocol adapted from nucleoside chemistry, 6-chloropurine is treated with TMSCl (1.5 equiv) and DIPEA (3 equiv) in anhydrous acetonitrile at 80°C for 5 hours, yielding 9-trimethylsilyl-6-chloropurine with 39% isolated yield after crystallization. Subsequent silylation at O6 requires activation of the 6-position, often via conversion to a hydroxyl group followed by treatment with TMSCl.

Key Reaction Conditions:

  • Solvent: Acetonitrile (MeCN) or toluene

  • Catalyst: None required for silylation

  • Temperature: 80–110°C

  • Yield Range: 39–82%

Nucleophilic Substitution and Coupling Reactions

The 6-position of the purine ring can be further functionalized through nucleophilic substitution or cross-coupling reactions. For instance, 9-trimethylsilyl-6-chloropurine undergoes Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃, enabling the introduction of aryl groups at C6. Alternatively, nucleophilic displacement of the 6-chloro group with alkoxy or thioether functionalities has been reported using sodium hydride or thiourea derivatives.

Example Protocol (Suzuki Coupling):

  • Substrate: 9-TMS-6-chloropurine (1 mmol)

  • Reagent: 4-Trifluoromethoxyphenylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (3 mmol)

  • Solvent: THF/H₂O (5:1)

  • Yield: 53%

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF or MeCN enhance the solubility of silylating agents, while bulky bases (e.g., DIPEA) minimize unwanted N7 alkylation. In contrast, protic solvents such as n-BuOH are employed for SNAr reactions at elevated temperatures (110°C).

Comparative Data:

SolventBaseTemperature (°C)Yield (%)
MeCNDIPEA8590
Toluene2,6-Lutidine11082
THF/H₂OK₂CO₃8053

Catalytic Systems and Additives

Transition-metal catalysts (e.g., Pd, SnCl₄) are critical for cross-coupling steps. Tin(IV) chloride has been used to facilitate Friedel-Crafts alkylation in purine derivatives, though its application in silylation remains limited. Palladium-based systems dominate coupling reactions, with Pd(PPh₃)₄ showing superior activity in Suzuki-Miyaura reactions.

Industrial-Scale Production

Large-scale synthesis of 9H-purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- employs continuous flow reactors to enhance heat transfer and mixing efficiency. A representative protocol involves:

  • Silylation Reactor: TMSCl and purine derivative are fed into a heated (80°C) reactor with residence time of 2 hours.

  • Quenching Stage: Reaction mixture is neutralized with aqueous NaHCO₃.

  • Purification: Continuous chromatography on silica gel (cyclohexane/EtOAc gradient) yields >95% pure product.

Mechanistic Insights

The silylation mechanism proceeds via initial deprotonation of the purine N9 position by a base, followed by nucleophilic attack of TMSCl (Figure 1). Density functional theory (DFT) studies suggest that the N9 silylation is favored due to lower activation energy (ΔG‡ = 18.2 kcal/mol) compared to O6 (ΔG‡ = 22.7 kcal/mol). Steric hindrance from the TMS group at N9 further directs subsequent functionalization to the O6 position.

Chemical Reactions Analysis

Types of Reactions

9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the trimethylsilyl groups, reverting the compound to its parent purine form.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce various purine derivatives with different functional groups.

Scientific Research Applications

Overview

9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- is a chemically modified purine derivative with significant applications in analytical chemistry, particularly in chromatography and pharmacokinetics. Its unique structural features enhance its utility in various scientific fields, including medicinal chemistry and biochemistry.

Chromatography

One of the primary applications of 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- is in High-Performance Liquid Chromatography (HPLC). It has been effectively separated using Newcrom R1 HPLC columns under reverse-phase conditions. The separation process utilizes a mobile phase composed of acetonitrile and water, with phosphoric acid as a modifier. For Mass-Spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid .

Table 1: HPLC Separation Conditions

ParameterCondition
Mobile PhaseAcetonitrile + Water + Phosphoric Acid
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm for UPLC applications
ApplicationIsolation of impurities

Drug Development

The compound's structural modifications allow it to serve as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for potential antiviral activities, particularly in the development of nucleoside analogs that inhibit viral replication .

Case Study: Antiviral Activity

Research has highlighted the efficacy of purine derivatives in antiviral therapies. For instance, studies on acyclic analogs have shown that modifications at the purine base can enhance antiviral activity against various viruses, making compounds like 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- crucial in drug design .

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. The trimethylsilyl groups enhance solubility and stability, allowing for better interaction with target enzymes involved in nucleic acid metabolism. This property is particularly useful in studying enzyme kinetics and mechanisms .

Mechanism of Action

The mechanism of action of 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

N,9-Bis(trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purin-2-amine (CAS RN: 18602-85-2)
  • Molecular Formula : C₁₄H₂₉N₅OSi₃
  • Key Features : This compound contains three TMS groups at N2, N9, and O6. The additional TMS group at N2 increases steric hindrance and lipophilicity compared to the target compound.
  • Applications: Used in nucleoside synthesis as a protected intermediate, leveraging the stability of TMS groups under non-aqueous conditions .
N-6,9-Bis(trimethylsilyl)adenine (CAS RN: 17995-04-9)
  • Molecular Formula : C₁₁H₂₁N₅Si₂
  • Key Features : TMS groups are located at N6 and N9, distinguishing it from the target compound, which has O6 silylation. This positional difference impacts reactivity; the N6-TMS group is more susceptible to hydrolysis than the O6-TMS ether .
9H-Purine,9-[2,3-bis-O-(trimethylsilyl)-β-D-ribofuranosyl]-6-(trimethylsiloxy)- (CAS RN: 32653-15-9)
  • Molecular Formula : C₂₈H₆₂N₅O₈PSi₆
  • Key Features : A heavily silylated nucleoside with TMS groups on the ribose moiety (O2', O3'), O6, N2, and a bis-TMS phosphate. Its complexity and high molecular weight (795 g/mol) make it suitable for specialized synthetic applications, such as nucleotide chemistry .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) TMS Groups Key Substituents Stability Notes
Target Compound 280.47 2 (N9, O6) Hypoxanthine core Hydrolytically sensitive; labile in acid/water
N,9-Bis(TMS)-6-(TMS)-purin-2-amine 367.68 3 (N2, N9, O6) Additional N2-TMS Higher thermal stability due to increased silylation
N-6,9-Bis(TMS)adenine 279.49 2 (N6, N9) Adenine core N6-TMS less stable than O6-TMS
Silylated ribofuranosyl purine 795.00 6 Ribose-phosphate modifications Extreme hydrophobicity; used in non-polar solvents

Stability and Reactivity

  • Hydrolysis Sensitivity : The O6-TMS group in the target compound is less stable than acetylated analogs (e.g., 2,3,5-tri-O-acetyl-6-chloropurine riboside) but more reactive than tert-butyldimethylsilyl (TBDMS) derivatives, which require stronger acids for deprotection .
  • Comparative Reactivity: Acetylated Purines (e.g., 6-chloro-9-triacetylribofuranosylpurine): Stable in aqueous media but require harsh basic conditions for deprotection. TBDMS-Protected Purines (e.g., compounds in ): Bulkier protecting groups enhance steric shielding, slowing reaction rates in nucleophilic substitutions .

Biological Activity

9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- is a modified purine compound with potential biological activities. Its structural modifications, specifically the trimethylsilyl groups, may influence its interaction with biological targets, such as enzymes and receptors. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

  • Molecular Formula : C₁₁H₂₀N₄OSi₂
  • Molecular Weight : 280.47 g/mol
  • CAS Registry Number : 17962-89-9
  • IUPAC Name : 9-(Trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purine

Biological Activity Overview

The biological activity of 9H-Purine derivatives has been explored primarily in the context of their role as inhibitors of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. The inhibition of PNP has therapeutic implications for T-cell malignancies and certain bacterial infections.

Inhibition Studies

Recent studies have reported on the design and synthesis of various PNP inhibitors based on purine derivatives. These inhibitors have shown promising results in terms of potency and selectivity:

CompoundIC₅₀ (human PNP)IC₅₀ (Mycobacterium tuberculosis PNP)Selectivity Ratio
9H-Purine Derivative A19 nM4 nM>60-fold
9H-Purine Derivative B0.021 μM0.025 μM-
9H-Purine Derivative C0.022 μM0.031 μM-

These results indicate that certain derivatives exhibit low nanomolar inhibitory activities against both human and Mycobacterium tuberculosis PNP, with significant selectivity for the pathogenic enzyme, which is crucial for developing targeted therapies ( ).

Case Study 1: PNP Inhibitor Efficacy

In a study evaluating a series of PNP inhibitors, compounds derived from 9H-purine exhibited high cytotoxicity towards T-lymphoblastic cell lines while showing minimal effects on non-T-cell cancer lines such as HeLa S3 and HepG2. This selectivity is vital for reducing side effects in cancer treatments ( ).

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at specific positions on the purine ring significantly influenced binding affinity and inhibitory potency. For instance, the introduction of methoxy groups at certain sites enhanced the interaction with the PNP active site, thereby increasing potency ( ).

The mechanism by which 9H-purine derivatives exert their biological effects involves competitive inhibition of PNP, leading to altered purine metabolism. This can result in reduced proliferation of T-cells and other lymphocytes, which is beneficial in treating malignancies.

Reactive Oxygen Species (ROS) Generation

Some studies have indicated that treatment with certain derivatives leads to increased ROS production within cells, triggering apoptosis pathways. This effect was observed in cancer cell lines treated with specific purine derivatives ( ).

Q & A

Basic Research Questions

Q. How can the molecular structure of 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- be confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify proton and carbon environments. Trimethylsilyl (TMS) groups exhibit characteristic singlets at ~0.1–0.3 ppm in 1^1H NMR and ~0–10 ppm in 13^13C NMR .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 368.65 (exact mass) .
  • Chromatography : Reverse-phase HPLC with retention time (RT) ~6.27 minutes under optimized conditions (C18 column, acetonitrile/water gradient) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of silyl ether groups.
  • For short-term use (1 month), 4°C storage in anhydrous DMSO is acceptable. Avoid repeated freeze-thaw cycles to minimize degradation .

Q. How can researchers optimize HPLC purity for this compound?

  • Methodological Answer :

  • Column Selection : Use a C18 column with 5 µm particle size.
  • Mobile Phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Start with 5% B, ramp to 95% B over 15 minutes.
  • Detection : UV detection at 254 nm. Purity ≥95% is achievable with these parameters .

Advanced Research Questions

Q. How can regioselectivity challenges in silylation of the purine scaffold be addressed?

  • Methodological Answer :

  • Reagent Selection : Use trimethylsilyl chloride (TMSCl) with imidazole as a catalyst in anhydrous DMF. The 6-hydroxy group is preferentially silylated due to lower steric hindrance compared to the 9-position .
  • Kinetic Control : Conduct reactions at 0–5°C to favor 6-O-silylation, followed by warming to 25°C for 9-N-silylation .
  • Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) to isolate intermediates .

Q. What computational approaches predict the reactivity of silylated purines in nucleophilic substitutions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic centers. The 2- and 8-positions exhibit higher electron density due to silyl group electron-donating effects .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to model hydrolysis kinetics of silyl ethers .
  • Software : Use Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set for accurate energy profiles .

Q. How should contradictory spectral data (e.g., unexpected MS fragments) be resolved?

  • Methodological Answer :

  • Fragmentation Analysis : Compare observed MS fragments (e.g., m/z 279.12 for desilylated purine core) with NIST Chemistry WebBook reference data .
  • Isotope Patterns : Verify using tools like mMass to distinguish between [M+H]+^+ and [M+Na]+^+ adducts.
  • Cross-Validation : Confirm with 1^1H-13^13C HSQC NMR to correlate proton and carbon signals, ruling out impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-
Reactant of Route 2
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9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-

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